2-(5-Fluoropyridin-3-yl)-2-methylpropanenitrile
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Overview
Description
2-(5-Fluoropyridin-3-yl)-2-methylpropanenitrile is a fluorinated pyridine derivative Fluorinated pyridines are known for their unique physical, chemical, and biological properties due to the presence of the strong electron-withdrawing fluorine atom in the aromatic ring
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the Balz-Schiemann reaction, which involves the diazotization of 2-amino-3-methylpyridine followed by fluorination . Another method involves the use of fluorinating agents such as potassium fluoride (KF) under elevated temperatures .
Industrial Production Methods
Industrial production of fluorinated pyridines often employs scalable methods such as the use of fluorinating reagents in continuous flow reactors. This allows for better control over reaction conditions and yields. The use of environmentally benign fluorinating agents and catalysts is also a focus in industrial settings to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
2-(5-Fluoropyridin-3-yl)-2-methylpropanenitrile can undergo various types of chemical reactions, including:
Substitution Reactions: The fluorine atom can be replaced by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium hydride (NaH) and alkyl halides are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are employed.
Coupling Reactions: Palladium catalysts and boron reagents are used in Suzuki-Miyaura coupling.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various alkylated or arylated derivatives, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
2-(5-Fluoropyridin-3-yl)-2-methylpropanenitrile has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceuticals, particularly those targeting neurological disorders.
Agrochemicals: The compound is used in the development of pesticides and herbicides due to its biological activity.
Materials Science: It is employed in the synthesis of advanced materials with specific electronic properties.
Mechanism of Action
The mechanism of action of 2-(5-Fluoropyridin-3-yl)-2-methylpropanenitrile involves its interaction with specific molecular targets. The fluorine atom’s electron-withdrawing effect can influence the compound’s reactivity and binding affinity to biological targets. This can lead to the modulation of enzymatic activity or receptor binding, depending on the specific application .
Comparison with Similar Compounds
Similar Compounds
- 2-Fluoropyridine
- 3-Fluoropyridine
- 4-Fluoropyridine
- 2,6-Difluoropyridine
Uniqueness
2-(5-Fluoropyridin-3-yl)-2-methylpropanenitrile is unique due to the specific positioning of the fluorine atom and the nitrile group, which can significantly influence its chemical reactivity and biological activity compared to other fluoropyridine derivatives .
Properties
Molecular Formula |
C9H9FN2 |
---|---|
Molecular Weight |
164.18 g/mol |
IUPAC Name |
2-(5-fluoropyridin-3-yl)-2-methylpropanenitrile |
InChI |
InChI=1S/C9H9FN2/c1-9(2,6-11)7-3-8(10)5-12-4-7/h3-5H,1-2H3 |
InChI Key |
PSQJZIRZFJIKBG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C#N)C1=CC(=CN=C1)F |
Origin of Product |
United States |
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